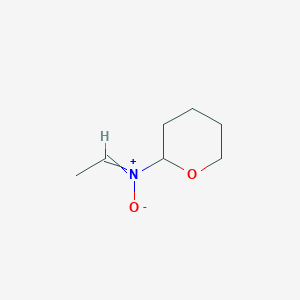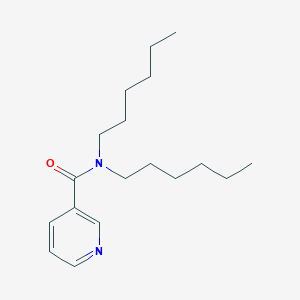![molecular formula C29H52O3 B14270787 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL CAS No. 138852-21-8](/img/structure/B14270787.png)
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL is an organic compound that belongs to the class of benzyl ethers. This compound is characterized by the presence of a benzyloxy group and a long alkyl chain, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL typically involves the reaction of benzyl alcohol with 3-chloro-2-hydroxypropyl 2-methyloctadecyl ether under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2-methyloctadecyl alcohol.
Substitution: Benzyl halides, benzylamines.
Applications De Recherche Scientifique
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyloxy-2-methyl-1-propanol
- 1-Benzyloxy-2-propanol
- 2-Benzyloxy-2-methylpropan-1-ol
Uniqueness
2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propriétés
Numéro CAS |
138852-21-8 |
|---|---|
Formule moléculaire |
C29H52O3 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
3-(2-methyloctadecoxy)-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C29H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27(2)24-31-26-29(23-30)32-25-28-21-18-16-19-22-28/h16,18-19,21-22,27,29-30H,3-15,17,20,23-26H2,1-2H3 |
Clé InChI |
NPPNZYAPRVLDKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C)COCC(CO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


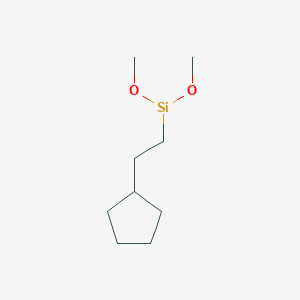
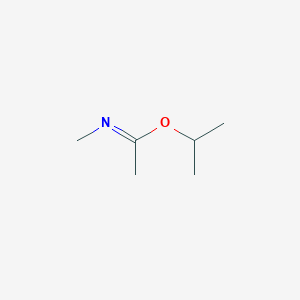


phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


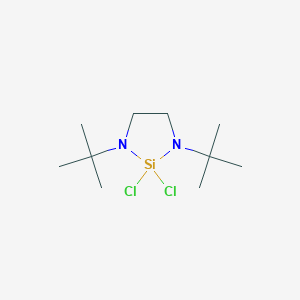

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
